molecular formula C12H18ClNO2 B2641757 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone CAS No. 554405-86-6

2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone

Cat. No.: B2641757
CAS No.: 554405-86-6
M. Wt: 243.73
InChI Key: XGSDKZPTNPJMEY-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a pyrrole-derived ketone featuring a 2,5-dimethylpyrrole core substituted at the 1-position with a 2-methoxy-1-methyl-ethyl group and at the 3-position with a chloroacetyl moiety. The presence of the electron-withdrawing chloroethanone group enhances reactivity for nucleophilic substitution, while the 2-methoxy-1-methyl-ethyl substituent introduces steric and electronic modulation, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

2-chloro-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-8-5-11(12(15)6-13)10(3)14(8)9(2)7-16-4/h5,9H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSDKZPTNPJMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the chloroethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead structure in drug development, particularly in the synthesis of antibacterial agents. Recent studies have highlighted the efficacy of pyrrole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Case Study: Antibacterial Activity
A study published in Molecules demonstrated that pyrrole-containing compounds showed significant antibacterial activity. For instance, derivatives of pyrrole were evaluated for their Minimum Inhibitory Concentration (MIC) against MRSA, with some compounds displaying over 60-fold potency compared to standard antibiotics like vancomycin .

CompoundMIC (μg/mL)Comparison
2-Chloro-Pyrrole Derivative0.125Vancomycin: 0.5 - 1
Another Pyrrole Derivative3.125Isoniazid: 0.25

Materials Science

The compound's unique structural properties make it suitable for applications in materials science, particularly in the development of new polymers and coatings. The presence of chlorine and pyrrole moieties can enhance the thermal stability and mechanical properties of polymeric materials.

Research Insight
Recent advancements have shown that incorporating pyrrole derivatives into polymer matrices can improve electrical conductivity and thermal stability, making them attractive for electronic applications .

Chirality in Drug Design

The chirality of the compound plays a crucial role in its biological activity. Studies emphasize the importance of stereochemistry in enhancing selectivity and efficacy in drug design. The incorporation of chiral centers allows for the development of more effective bitopic ligands that can selectively target specific receptors .

Table 1: Summary of Biological Activities

Activity TypeTarget PathogenMIC (μg/mL)Reference
AntibacterialMRSA0.125
AntibacterialMSSA0.125
AntitubercularMycobacterium tuberculosis5

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone 2-Methoxy-1-methyl-ethyl C₁₄H₂₀ClNO₂ 277.77 Intermediate for bioactive molecules
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone 4-Trifluoromethoxyphenyl C₁₅H₁₃ClF₃NO₂ 331.72 Antifungal/antibacterial activity
1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)-ethanone (IU1) 4-Fluorophenyl C₁₈H₂₁FN₂O 300.37 USP14 deubiquitinase inhibitor
2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone 4-Ethoxyphenyl C₁₆H₁₈ClNO₂ 291.77 Synthetic intermediate; predicted pKa -6.69
2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone Ethyl C₁₀H₁₄ClNO 207.68 Low steric hindrance; industrial synthesis

Key Observations:

  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-trifluoromethoxyphenyl , 4-fluorophenyl ) enhance bioactivity via π-π stacking and hydrophobic interactions, whereas alkyl/alkoxy groups (e.g., ethyl , 2-methoxy-1-methyl-ethyl ) improve solubility in organic solvents.
  • Electron-Withdrawing Groups : The trifluoromethoxy group in increases electrophilicity at the pyrrole core, enhancing reactivity in nucleophilic substitutions.
  • Steric Effects : Bulky substituents like 2-methoxy-1-methyl-ethyl reduce reaction rates in SN2 pathways compared to smaller groups like ethyl .

Key Observations:

  • Hydrolysis vs. Substitution : Higher yields (e.g., 69% ) are achieved via hydrolysis of imine intermediates compared to SN2 reactions (e.g., 48.2% ).
  • Reaction Time : Prolonged conditions (e.g., 2–5 days ) are required for electron-rich heterocycles like indoles due to reduced electrophilicity.

Biological Activity

2-Chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a synthetic organic compound with the molecular formula C12H18ClNO2C_{12}H_{18}ClNO_2 and a molecular weight of 243.73 g/mol. This compound features a chloro group and a pyrrole ring, which is substituted with methoxy and alkyl groups, contributing to its unique chemical properties. Despite its potential applications in various fields, the biological activity of this compound has not been extensively studied.

The compound is characterized by:

  • Molecular Formula : C12H18ClNO2C_{12}H_{18}ClNO_2
  • Molecular Weight : 243.73 g/mol
  • Chemical Structure : Contains a chloro group and a pyrrole ring with methoxy and dimethyl substituents.

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. For instance, pyrrole derivatives have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may also exhibit similar properties due to the presence of the pyrrole moiety.

Compound NameMIC (μg/mL)Target Organism
Pyrrole Benzamide Derivative3.125Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis

Cytotoxic Effects

Some analogs of pyrrole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiazole-integrated pyrroles have shown IC50 values less than that of doxorubicin in Jurkat and A431 cell lines, indicating potential for further exploration in cancer therapeutics.

CompoundIC50 (μM)Cell Line
Thiazole-Pyrrole Analogue<10Jurkat
Doxorubicin~10Jurkat

Case Studies

While specific case studies on this compound are scarce, research on related compounds provides insight into its potential applications:

  • Anticancer Activity : Studies on pyrrole derivatives have indicated promising anticancer activity due to their ability to interact with cellular targets effectively.
  • Antimicrobial Studies : Research involving similar structures has highlighted their efficacy against bacterial strains, suggesting that this compound could be explored for antibiotic development.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-chloro-1-[1-(2-methoxy-1-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone?

Methodological Answer:
The synthesis of pyrrole-based chloroketones typically involves Friedel-Crafts acylation or halogenation of pre-functionalized pyrrole intermediates. For example:

  • Step 1: Synthesize the pyrrole core via Paal-Knorr condensation using a diketone and a primary amine .
  • Step 2: Introduce the methoxy-1-methyl-ethyl substituent via alkylation or nucleophilic substitution under inert conditions.
  • Step 3: Chlorinate the acetyl group using reagents like SOCl₂ or PCl₃ in anhydrous solvents (e.g., dichloromethane) .
    Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for alkylation; chloroform for acylation) to enhance yields .

Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the pyrrole ring protons (δ 6.0–7.0 ppm for β-pyrrole protons) and the chloroacetyl group (δ 3.8–4.2 ppm for CH₂Cl; δ 190–210 ppm for ketone carbonyl in ¹³C) .
  • IR: Look for C=O stretching (~1700 cm⁻¹) and C-Cl absorption (~600–800 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Expect a molecular ion peak [M⁺] at m/z corresponding to C₁₄H₂₁ClNO₂ (exact mass calculated via high-resolution MS). Fragmentation patterns should show loss of Cl (35/37 isotopic split) and methoxy groups .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Light/Temperature Sensitivity: Store in amber vials at –20°C to prevent degradation of the chloroacetyl group. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Moisture Sensitivity: The chloroketone moiety is prone to hydrolysis; use anhydrous solvents (e.g., THF, DCM) during handling and store with desiccants .

Advanced: What crystallographic challenges arise in resolving the structure of this compound via X-ray diffraction?

Methodological Answer:

  • Disorder in Substituents: The 2-methoxy-1-methyl-ethyl group may exhibit rotational disorder. Mitigate this by collecting data at low temperature (e.g., 100 K) and refining with SHELXL’s PART/FRAG instructions .
  • Twinned Crystals: Use PLATON’s TWINABS for data integration if twinning is detected. Employ high-resolution synchrotron data (>0.8 Å) to resolve overlapping electron density .
    Example: A related chlorophenyl-ethanone derivative required 97.3% completeness in data collection for reliable refinement .

Advanced: How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, predicting sites for nucleophilic attack (e.g., chloroacetyl group) .
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic active sites). Validate with MD simulations (100 ns) to assess binding stability .

Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data across literature?

Methodological Answer:

  • Yield Discrepancies: Replicate reactions using controlled conditions (e.g., inert atmosphere, strict stoichiometry). Compare purity via HPLC-DAD and quantify by internal standardization .
  • Spectroscopic Variations: Cross-validate NMR chemical shifts using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and adjust for solvent polarity effects .
    Case Study: A study on 2-acetylpyrrole derivatives showed δ 0.2 ppm shifts in ¹H NMR due to trace moisture .

Advanced: What safety protocols are critical when handling this chlorinated compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and eye protection. Avoid skin contact due to potential irritancy .
  • Spill Management: Neutralize chlorinated waste with sodium bicarbonate before disposal. Ventilate areas to prevent inhalation of volatile byproducts .

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